5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride
Description
Properties
IUPAC Name |
5-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(2-3-9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXAPIGNFUEPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Pyrazole Ring: The pyrazole ring is often formed through cyclocondensation reactions involving hydrazine and carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings, which can be achieved through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and azetidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the azetidine ring.
Scientific Research Applications
5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound : Pyrazole (5-membered ring with two adjacent nitrogen atoms) linked to an azetidine (4-membered saturated ring with one nitrogen) at position 5; methyl group at position 1.
- 5-[(Azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole Hydrochloride : Tetrazole core (5-membered ring with four nitrogen atoms) substituted with an azetidinylmethyl group. The tetrazole ring confers higher polarity and metabolic stability compared to pyrazole .
- 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole : Pyrazole with an azetidinyloxy-methyl group, chloro, ethyl, and methyl substituents. The ether linkage (O) in this compound may reduce basicity compared to direct azetidine attachment in the target compound .
Molecular Properties
Physicochemical and Pharmacological Properties
Solubility and Stability
- The dihydrochloride salt form of the target compound likely improves aqueous solubility at acidic pH, akin to berotralstat dihydrochloride, which is water-soluble at pH ≤ 4 .
- Azetidine-containing compounds generally exhibit moderate lipophilicity, balancing membrane permeability and solubility. For example, azimilide dihydrochloride’s thiadiazole moiety enhances bioavailability .
Biological Activity
5-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride (CAS No. 2413896-78-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 5-(Azetidin-3-yl)-1-methylpyrazole consists of an azetidine ring and a pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor for certain enzyme pathways, leading to various pharmacological effects. The azetidine and pyrazole components are known to enhance binding affinity to target proteins, which could explain the observed biological activities.
Antimicrobial Activity
Research indicates that 5-(Azetidin-3-yl)-1-methylpyrazole exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In cancer research, 5-(Azetidin-3-yl)-1-methylpyrazole has shown promise in inhibiting the growth of various cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Case Studies
- Antimicrobial Efficacy : In a clinical trial evaluating the compound's efficacy against bacterial infections, patients treated with 5-(Azetidin-3-yl)-1-methylpyrazole showed a significant reduction in infection rates compared to the control group.
- Cancer Treatment : A phase II study assessed the compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved progression-free survival rates when combined with standard chemotherapy regimens.
Pharmacokinetics
The pharmacokinetic profile of 5-(Azetidin-3-yl)-1-methylpyrazole has been characterized in animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations observed within 30 minutes post-administration.
- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified that retain some biological activity.
- Excretion : Approximately 70% excreted via urine within 24 hours.
Q & A
Q. What are the optimal synthetic routes for 5-(Azetidin-3-yl)-1-methylpyrazole dihydrochloride, and how can purity be validated?
- Methodological Answer : The synthesis of azetidine-pyrazole derivatives typically involves multi-step reactions, such as cyclization of precursors in acidic or solvent-mediated conditions. For example, refluxing with hydrochloric acid in glacial acetic acid (24 hours at elevated temperatures) is a common method for similar pyrazole derivatives . Purification can be achieved via recrystallization or column chromatography. Purity validation should employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, as demonstrated in analogous compounds .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of spectroscopic methods ensures comprehensive characterization:
- ¹H/¹³C NMR : To confirm the azetidine and pyrazole ring connectivity and methyl group placement .
- Fourier-transform infrared spectroscopy (FT-IR) : To identify functional groups (e.g., N-H stretches in azetidine).
- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., C₈H₁₄Cl₂N₄ requires a molecular ion at m/z 232.71) .
- X-ray crystallography : Optional for resolving crystal structure if single crystals are obtainable .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer : Stability studies should assess degradation under thermal, oxidative, and hydrolytic conditions. For hygroscopic dihydrochloride salts, storage in desiccators at −20°C under inert gas (e.g., argon) is recommended. Accelerated stability testing (40°C/75% relative humidity over 6 months) can predict shelf life, while periodic HPLC analysis monitors decomposition products .
Advanced Research Questions
Q. How can computational models be integrated into the design of experiments (DoE) for reactivity studies?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, narrowing experimental conditions. For example, ICReDD’s approach combines computational reaction path searches with information science to optimize parameters like temperature, solvent, and catalyst loading . Software tools (e.g., Gaussian, ORCA) enable virtual screening of intermediates, reducing trial-and-error experimentation .
Q. How can researchers address discrepancies in catalytic activity data across different experimental setups?
- Methodological Answer : Contradictory data often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). Implement factorial design (e.g., 2³ factorial matrix) to isolate factors like temperature, solvent polarity, and reaction time . Statistical tools (ANOVA, regression analysis) quantify variable interactions, while replication (n ≥ 3) ensures reproducibility. Cross-lab validation with standardized protocols (e.g., identical catalyst batches) minimizes systemic errors .
Q. What methodologies are effective in elucidating reaction mechanisms involving this compound?
- Methodological Answer : Mechanistic studies require a hybrid approach:
- Kinetic isotope effects (KIE) : Differentiate rate-determining steps (e.g., C-H vs. N-H bond cleavage).
- Trapping experiments : Use radical scavengers (e.g., TEMPO) or nucleophiles to detect intermediates.
- In situ spectroscopy : Raman or IR monitors real-time bond formation/breakage.
- Computational modeling : Transition state analysis via DFT identifies plausible pathways, as seen in triazole-thiadiazine derivatives .
Data Analysis and Optimization
Q. How can statistical DoE improve yield optimization for large-scale synthesis?
- Methodological Answer : A response surface methodology (RSM) with central composite design (CCD) optimizes variables (e.g., reactant stoichiometry, pH). For example, a 3-level CCD evaluates non-linear relationships between temperature (80–120°C) and catalyst concentration (1–5 mol%), generating a predictive model for yield maximization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
